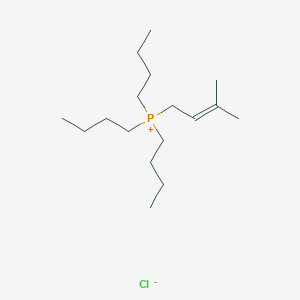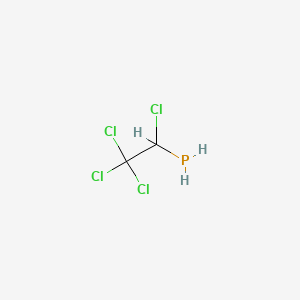
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- is a compound that features a difluoromethylsulfonyl group attached to an anthranilic acid derivative. Anthranilic acid itself is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H) and is known for its sweetish taste . The addition of the difluoromethylsulfonyl group enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves several steps:
Starting Materials: The synthesis begins with anthranilic acid and a difluoromethylsulfonylating agent.
Reaction Conditions: The reaction typically requires a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the proper formation of the desired product.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include sulfonic acids, amines, and substituted anthranilic acid derivatives.
Scientific Research Applications
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- can be compared with other similar compounds:
Similar Compounds: Similar compounds include other anthranilic acid derivatives such as 2-aminobenzoic acid and its substituted analogs.
Uniqueness: The presence of the difluoromethylsulfonyl group distinguishes this compound from other anthranilic acid derivatives.
Properties
CAS No. |
51679-52-8 |
|---|---|
Molecular Formula |
C14H11F2NO4S |
Molecular Weight |
327.30 g/mol |
IUPAC Name |
2-[3-(difluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
DMAFTFBYBXNUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


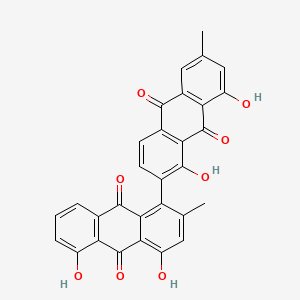
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
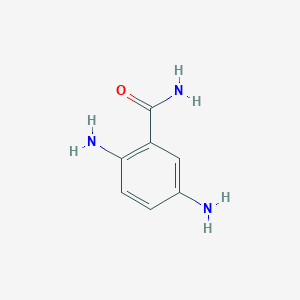
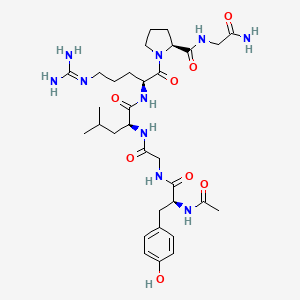
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
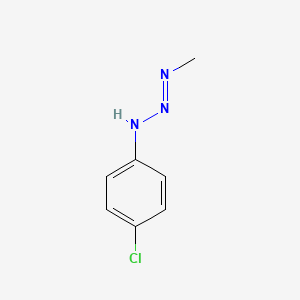
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
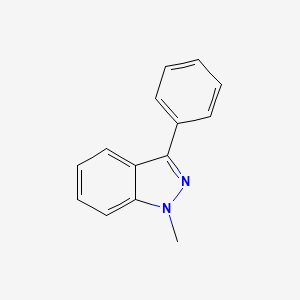
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
